molecular formula C14H15N3O4S B2933471 6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706374-00-6

6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2933471
M. Wt: 321.35
InChI Key: GQWUFSUSZZWGJV-UHFFFAOYSA-N
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Description

The compound “6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are a class of compounds that have shown various biological activities. They are part of a larger group of compounds known as pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a new and robust approach . The process involves the design and synthesis of these derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . The chemical structure of the synthesized pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives was confirmed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . Molecular structure optimization of certain compounds was performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives include the use of diverse organic reagents, such as chloroacetyl chloride, acetic anhydride, chloroacetic acid, carbon disulfide, p-toluene sulfonyl chloride, maleic anhydride, and phthalic anhydride .

Future Directions

The future directions for the research and development of pyrimidine derivatives could involve the synthesis of novel pyrimidine analogs possessing enhanced biological activities with minimum toxicity . This could potentially lead to the development of more potent and efficacious drugs with pyrimidine scaffold .

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-20-13-4-3-11(5-14(13)21-2)22(18,19)17-7-10-6-15-9-16-12(10)8-17/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWUFSUSZZWGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

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